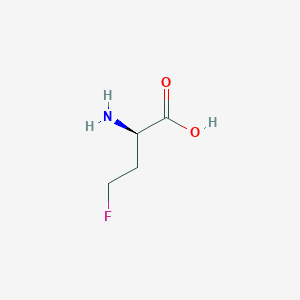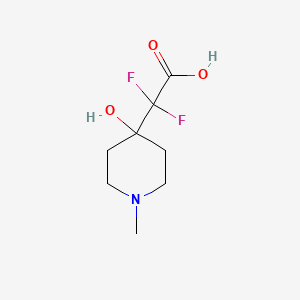
1-(3-Fluorophenyl)propane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)propane-1-thiol is an organic compound with the molecular formula C9H11FS. It belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. This compound is notable for its unique structure, which includes a fluorine atom attached to the benzene ring, making it a valuable compound in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Fluorophenyl)propane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol . Another method involves the nucleophilic substitution of 3-fluorobenzyl bromide with sodium hydrosulfide . These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency. The choice of reagents and catalysts is crucial to minimize by-products and maximize the yield of the desired thiol .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’) using oxidizing agents like iodine or bromine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in an organic molecule.
Common Reagents and Conditions
Oxidizing Agents: Iodine (I2), Bromine (Br2)
Reducing Agents: Zinc (Zn), Hydrochloric acid (HCl)
Nucleophiles: Sodium hydrosulfide (NaSH), Thiourea
Major Products Formed
Disulfides: Formed through oxidation of thiols
Thiolate Anions: Formed through deprotonation of thiols in basic conditions
Substituted Thiols: Formed through nucleophilic substitution reactions
Scientific Research Applications
1-(3-Fluorophenyl)propane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)propane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group (-SH) is highly reactive and can form covalent bonds with electrophilic centers in biological molecules. This reactivity allows it to modulate the activity of enzymes and proteins, leading to various biological effects. Additionally, the presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
1-(3-Fluorophenyl)propane-1-thiol can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)propane-1-thiol: Similar structure but with the fluorine atom in a different position, leading to different reactivity and properties.
3-Fluorobenzenepropanethiol: Another fluorinated thiol with similar applications but different synthesis routes and reactivity.
Ethanethiol: A simpler thiol used as a reference compound in various studies.
The unique combination of the fluorine atom and the thiol group in this compound makes it distinct from other thiols, providing specific advantages in terms of reactivity and stability .
Properties
Molecular Formula |
C9H11FS |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(3-fluorophenyl)propane-1-thiol |
InChI |
InChI=1S/C9H11FS/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3 |
InChI Key |
RWFQJXDSWDYOGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)F)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


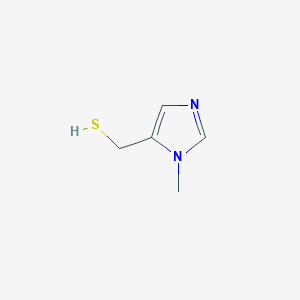
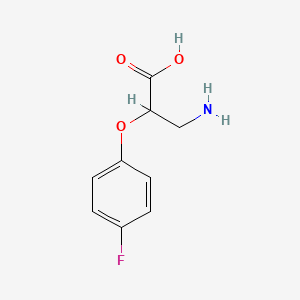
![3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole](/img/structure/B13321119.png)
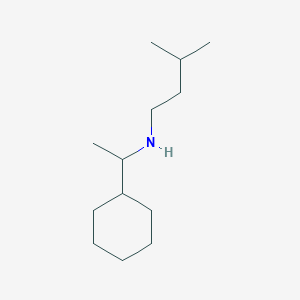
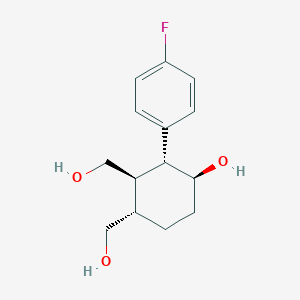
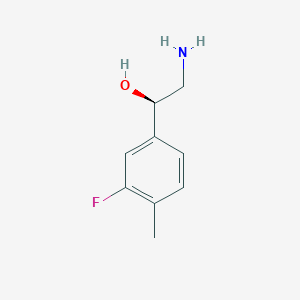
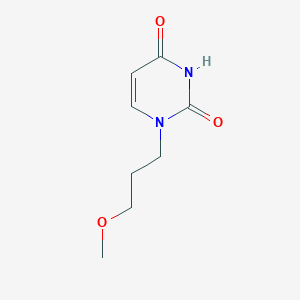

![N-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13321141.png)
![Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine](/img/structure/B13321153.png)
![2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13321156.png)
